molecular formula C6H12O5S B8280792 Methyl 2-methylsulfonyloxybutanoate

Methyl 2-methylsulfonyloxybutanoate

Cat. No.: B8280792
M. Wt: 196.22 g/mol
InChI Key: ZHLSSJLNUWEPFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C6H12O5S

Molecular Weight

196.22 g/mol

IUPAC Name

methyl 2-methylsulfonyloxybutanoate

InChI

InChI=1S/C6H12O5S/c1-4-5(6(7)10-2)11-12(3,8)9/h5H,4H2,1-3H3

InChI Key

ZHLSSJLNUWEPFD-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC)OS(=O)(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Key Comparative Data Table

Compound Functional Groups Reactivity/Applications Key Reference
This compound Methyl ester, methylsulfonyloxy Potential SN2 substrate N/A*
Methyl 2-benzoylamino-3-oxobutanoate Methyl ester, benzoylamino, ketone Enamine synthesis
Methyl (2S)-3,3-dimethyl-2-(TFA)butanoate Chiral amino ester Asymmetric synthesis
Sandaracopimaric acid methyl ester Diterpenoid, cyclic ester Polymer/fragrance precursor
Methyl salicylate Aromatic ester, hydroxyl Topical analgesic, volatile

*No direct evidence for this compound; inferences drawn from structural analogs.

4. Research Gaps and Limitations The provided evidence lacks explicit data on this compound, necessitating extrapolation from structurally related compounds. For instance:

  • Synthetic Pathways : describes amination and alkylation strategies for methyl esters, which could theoretically apply to the sulfonate analog but require validation .
  • Reactivity : The sulfonyloxy group’s leaving-group ability (cf. triflate in ) suggests utility in cross-coupling or alkylation reactions, but experimental confirmation is absent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.